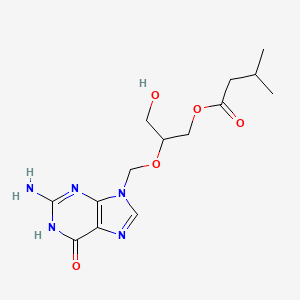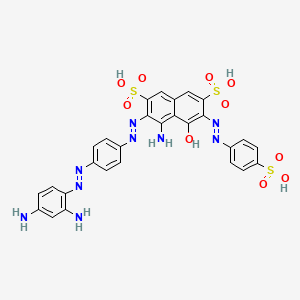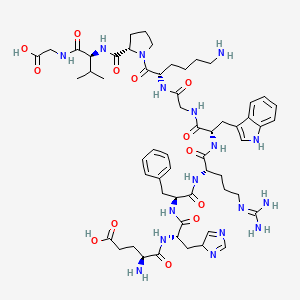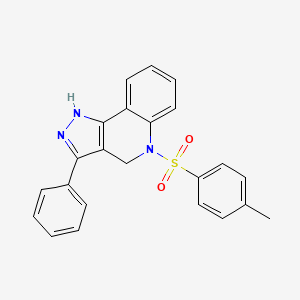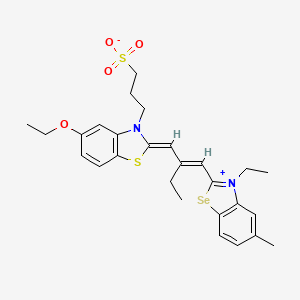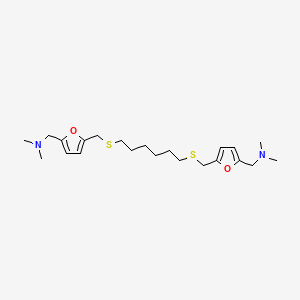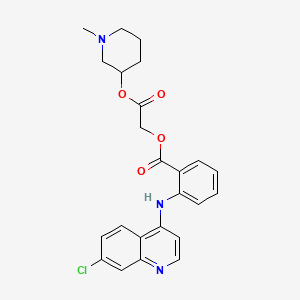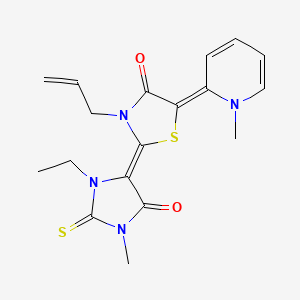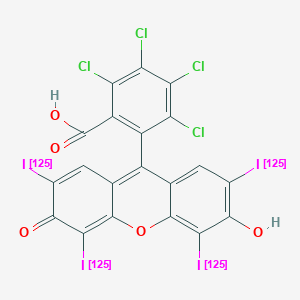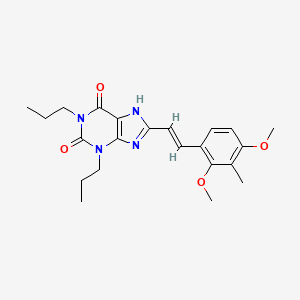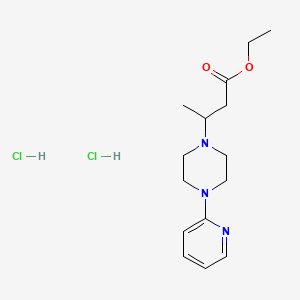
beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the pyridinyl group and the propionic acid ester moiety. Common reagents used in these reactions include:
Piperazine: A starting material for the piperazine ring.
Pyridine derivatives:
Ethyl chloroformate: For esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient large-scale production.
Purification techniques: Such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyridinyl group.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride:
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and pyridinyl group may play crucial roles in binding to these targets, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridinyl)piperazine: A related compound with similar structural features.
1-(2-Pyridinyl)piperazine: Another piperazine derivative with potential pharmacological properties.
Uniqueness
The unique combination of the beta-methyl group, pyridinyl group, and propionic acid ester moiety in beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride may confer distinct pharmacological properties, making it a valuable compound for research and development.
Properties
CAS No. |
104373-92-4 |
|---|---|
Molecular Formula |
C15H25Cl2N3O2 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c1-3-20-15(19)12-13(2)17-8-10-18(11-9-17)14-6-4-5-7-16-14;;/h4-7,13H,3,8-12H2,1-2H3;2*1H |
InChI Key |
XWBPWJQSAYQWHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1CCN(CC1)C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


